Ethyl 2-methyloxazole-5-carboxylate
Overview
Description
Ethyl 2-methyloxazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₆H₇NO₃. It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyloxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-bromo-3-oxobutanoate with formamide under basic conditions. The reaction typically requires heating and the presence of a base such as sodium ethoxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-methyloxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
- Ethyl 2-methyloxazole-4-carboxylate
- Ethyl 2-acetyl-4-methyloxazole
- Ethyl 2-methyl-4-oxazolecarboxylate
Comparison: Ethyl 2-methyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
ethyl 2-methyl-1,3-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMWELRIWHPNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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